S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate
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Overview
Description
S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate: is an organosulfur compound that features two fluorophenyl groups attached to a sulfinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate typically involves the reaction of 4-fluorobenzenethiol with 4-fluorobenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate undergoes various types of chemical reactions, including:
Oxidation: The sulfinothioate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinothioate group typically yields sulfonates, while reduction can produce thiols.
Scientific Research Applications
S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate exerts its effects involves interactions with specific molecular targets. The sulfinothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
4-Fluoronitrobenzene: Contains a nitro group in addition to the fluorine atom, making it more reactive in certain types of chemical reactions.
1-Bromo-4-fluorobenzene: Features both bromine and fluorine atoms, offering different reactivity and applications.
Uniqueness
S-(4-Fluorophenyl) 4-fluorobenzene-1-sulfinothioate is unique due to the presence of both fluorophenyl groups and the sulfinothioate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable covalent bonds with biomolecules, making it valuable for a wide range of applications.
Properties
CAS No. |
61169-14-0 |
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Molecular Formula |
C12H8F2OS2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2OS2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
GIFYQTXUIUTHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SS(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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